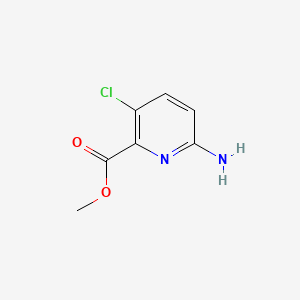

Methyl 6-amino-3-chloropicolinate

カタログ番号 B596375

CAS番号:

1256835-20-7

分子量: 186.595

InChIキー: XUHPYPHVEHKNBT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-amino-3-chloropicolinate is an organic compound . It is a common building block of many organic compounds .

Synthesis Analysis

The synthesis of Methyl 6-amino-3-chloropicolinate involves several steps . The reaction is generally performed in an aqueous solution at close to boiling . The first methylation of the amine begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Molecular Structure Analysis

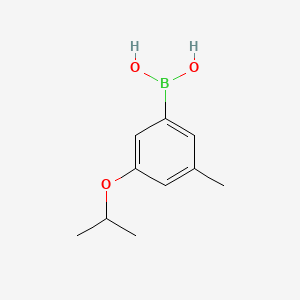

The molecular structure of Methyl 6-amino-3-chloropicolinate is represented by the formula C7H7ClN2O2 . The InChI key is XUHPYPHVEHKNBT-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Methyl 6-amino-3-chloropicolinate are complex and involve multiple steps . The reaction begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Physical And Chemical Properties Analysis

Methyl 6-amino-3-chloropicolinate has a molecular weight of 186.6 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere .科学的研究の応用

- Scientific Field : Herbicide Development

- Summary of the Application : “Methyl 6-amino-3-chloropicolinate” is a compound that has been studied for its potential use in the development of synthetic auxin herbicides . Synthetic auxin herbicides are a class of herbicides that mimic the action of the plant hormone auxin, causing uncontrolled growth and eventually death in susceptible plants .

- Methods of Application or Experimental Procedures : In the study, 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were designed and synthesized, with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram . These compounds were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

- Results or Outcomes : The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

- Scientific Field : Antimycobacterial Drug Development

- Summary of the Application : “Methyl 6-amino-3-chloropicolinate” has been used in the synthesis of novel inhibitors for Mycobacterium tuberculosis . These inhibitors are designed to combat the spread of tuberculosis, a serious infectious disease .

- Methods of Application or Experimental Procedures : A series of 30 novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives were synthesized by coupling of methyl 4-amino-6- (2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties, respectively . These compounds were then tested for their in vitro antimycobacterial activity using the microplate alamar blue assay method against Mycobacterium tuberculosis .

- Results or Outcomes : Five compounds have shown good minimum inhibitory concentration (MIC) values with low cytotoxicity when compared with the reference drugs . Moreover, some of the compounds have high MIC values compared with isoniazid, rifampicin, and so forth and also had shown good reign in the spread of bacteria by the nutrient starvation model . These antimycobacterial activity results have shown a good correlation with molecular docking model analysis with the inhibitors MurB by exhibiting strong interactions . Some of these compounds could be promising candidates against M. tuberculosis for future preclinical agent drug development .

Safety And Hazards

特性

IUPAC Name |

methyl 6-amino-3-chloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHPYPHVEHKNBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682478 |

Source

|

| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-3-chloropicolinate | |

CAS RN |

1256835-20-7 |

Source

|

| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

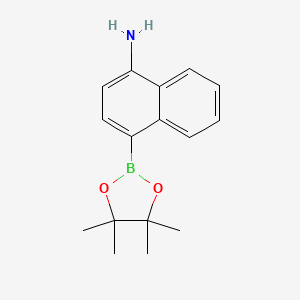

(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine

1271145-38-0

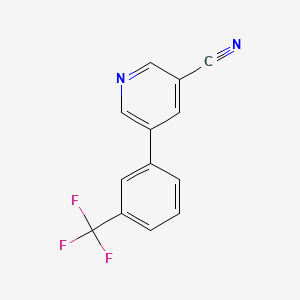

5-(3-(Trifluoromethyl)phenyl)nicotinonitrile

1261738-31-1

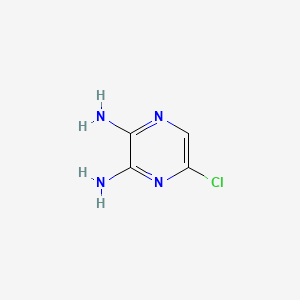

5-Chloropyrazine-2,3-diamine

1259479-81-6

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)